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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Product Focus: UBP512 (9-iodophenanthrene-3-carboxylic acid) Application: Selective

Potentiation of GluN2A & Inhibition of GluN2C/GluN2D NMDA Receptors Primary

Reference:Costa, B. M., et al. (2010).[1] J Pharmacol Exp Ther.

Part 1: Executive Summary & Mechanistic Profile
UBP512 is a pharmacological tool used to dissect the contribution of specific NMDA receptor

(NMDAR) subunits to synaptic transmission. Unlike broad-spectrum antagonists (e.g., AP5) or

GluN2B-selective blockers (e.g., Ifenprodil), UBP512 exhibits a unique dual-modulatory profile:

Positive Allosteric Modulator (PAM) at GluN1/GluN2A receptors (enhances currents).

Negative Allosteric Modulator (NAM) at GluN1/GluN2C and GluN1/GluN2D receptors

(inhibits currents).[2]

Neutral/Weak activity at GluN1/GluN2B receptors.

This guide outlines the experimental protocols required to replicate this selectivity profile in

recombinant systems (Xenopus oocytes or HEK293 cells), which remains the gold standard for
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validating UBP512 activity.

Comparative Pharmacological Profile
The following table contrasts UBP512 with other standard NMDAR modulators to guide

experimental design.

Compound Primary Target Mechanism
Key Effect
(Replication
Target)

Selectivity
Ratio

UBP512
GluN2A (PAM) /

GluN2C/D (NAM)

Allosteric (LBD

Interface)

Potentiates

GluN2A; Inhibits

GluN2C/D

High (vs

GluN2B)

UBP710
GluN2A &

GluN2B
Allosteric PAM

Potentiates both

2A and 2B
Low (2A vs 2B)

TCN-201 GluN2A Allosteric NAM
Selectively

blocks GluN2A
>300-fold (vs 2B)

Ifenprodil GluN2B
Allosteric NAM

(N-terminal)

Selectively

blocks GluN2B
>200-fold (vs 2A)

Part 2: Mechanism of Action Visualization
UBP512 binds at the interface of the Ligand Binding Domains (LBD) of the GluN1 and GluN2

subunits. Its binding stabilizes the agonist-bound conformation in GluN2A (potentiation) while

destabilizing it in GluN2C/D (inhibition).
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NMDA Receptor Complex (Heterotetramer)

GluN1 Subunit
(Glycine Site)

GluN2 Subunit
(Glutamate Site)

GluN2A-containing Receptors:
INCREASED Open Probability

(Potentiation)

If Subunit is GluN2A

GluN2C/D-containing Receptors:
DECREASED Open Probability

(Inhibition)

If Subunit is GluN2C/D

GluN2B-containing Receptors:
NO EFFECT / Weak Inhibition

If Subunit is GluN2B

LBD Dimer Interface
(Allosteric Site)

UBP512
(9-iodophenanthrene-3-carboxylic acid)

Binds

Click to download full resolution via product page

Caption: UBP512 targets the LBD dimer interface, producing divergent functional outcomes

based on the specific GluN2 subunit present.

Part 3: Replication Protocol (Recombinant
Expression)
To replicate the published findings, you must demonstrate the differential modulation

(Potentiation vs. Inhibition) in a controlled system where subunit composition is known.

Preparation of UBP512
Solubility: UBP512 is hydrophobic.
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Stock Solution: Dissolve in 100% DMSO to create a 20-50 mM stock.

Critical Step: Sonicate for 5-10 minutes if particulate matter remains.

Working Solution: Dilute in recording buffer (e.g., Ringer's or ACSF) to 10–100 µM.

Control: Ensure the final DMSO concentration is <0.1% to avoid solvent effects.

Stability:[3][4][5] Prepare fresh working solutions daily; the carboxylic acid moiety can be

sensitive to pH changes in unbuffered solutions.

Experimental Setup (TEVC in Xenopus Oocytes)
Expression: Inject cRNA for GluN1 and one specific GluN2 subunit (2A, 2B, 2C, or 2D) at a

1:1 or 1:2 ratio.

Incubation: 2–4 days at 18°C.

Recording Solution: Mg²⁺-free Ringer’s solution (to remove Mg²⁺ block).

The "Costa Protocol" for Replication
The magnitude of UBP512 potentiation on GluN2A is agonist-concentration dependent.

Replicating the "weak" vs. "strong" potentiation requires testing specific agonist levels.

Workflow Diagram

Baseline Recording
Apply Glutamate (100µM)

+ Glycine (30µM)

Washout
(buffer only)

Co-Application
Glu + Gly + UBP512 (50µM)

Analysis
Compare Steady-State Currents

Click to download full resolution via product page

Caption: Standard perfusion protocol for assessing allosteric modulation in voltage-clamp

experiments.

Detailed Steps:
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Establish Baseline: Apply saturating Glutamate (100 µM) + Glycine (30–50 µM). Record the

steady-state current (

).

Wash: Perfusion with buffer until current returns to baseline.

Test Application: Apply Glutamate (100 µM) + Glycine (30–50 µM) + UBP512 (50 µM).

Record steady-state current (

).

Calculate Modulation:

Expected Results (Validation Criteria)
To confirm successful replication, your data should align with these benchmarks:

Receptor Subtype
Expected Effect with 50–
100 µM UBP512

Validation Metric

GluN1/GluN2A Potentiation
Current increases by +20% to

+50% (agonist dependent).

GluN1/GluN2B No Effect / Weak Inhibition Change is <10% (negligible).

GluN1/GluN2C Inhibition
Current decreases by ~50–

70%.[6]

GluN1/GluN2D Inhibition
Current decreases by ~50–

70%.

Part 4: Troubleshooting & Controls
"I see no potentiation on GluN2A."

Cause: Agonist concentration is too low.

Solution: UBP512 potentiation is more pronounced at saturating agonist concentrations.

Ensure Glutamate is ≥100 µM. At low glutamate concentrations, the effect may be masked or
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negligible.

Check: Verify the subunit identity using TCN-201 (10 µM). If TCN-201 does not block the

current, you are likely not expressing GluN2A.

"The inhibition on GluN2C/D is variable."
Cause: Voltage-dependent Mg²⁺ block or pH drift.

Solution: Ensure recordings are performed at a holding potential of -40mV to -60mV in Mg²⁺-

free solution. Check that the addition of UBP512 (an acid) did not lower the pH of your

perfusion solution below 7.3.

Specificity Check (Negative Control)
Always run a GluN1/GluN2B control. If UBP512 significantly inhibits or potentiates your

GluN2B currents, your concentration is likely too high (>300 µM) or the compound has

degraded.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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